molecular formula C21H21FN4O B2754995 (E)-3-(4-benzylpiperazin-1-yl)-2-cyano-N-(4-fluorophenyl)acrylamide CAS No. 885182-08-1

(E)-3-(4-benzylpiperazin-1-yl)-2-cyano-N-(4-fluorophenyl)acrylamide

Cat. No.: B2754995
CAS No.: 885182-08-1
M. Wt: 364.424
InChI Key: ZTBSUKMLMZOWBC-FBMGVBCBSA-N
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Description

(E)-3-(4-benzylpiperazin-1-yl)-2-cyano-N-(4-fluorophenyl)acrylamide is a synthetic organic compound that features a piperazine ring, a cyano group, and a fluorophenyl group. Compounds with such structures are often investigated for their potential pharmacological properties, including their roles as receptor ligands or enzyme inhibitors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-benzylpiperazin-1-yl)-2-cyano-N-(4-fluorophenyl)acrylamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the piperazine ring: Starting from benzylamine and ethylenediamine.

    Introduction of the cyano group: Using reagents like cyanogen bromide.

    Formation of the acrylamide moiety: Through acryloylation reactions.

    Incorporation of the fluorophenyl group: Via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would scale up these reactions, optimizing for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions could target the cyano group, converting it to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Products may include N-oxides or hydroxylated derivatives.

    Reduction: Amines or amides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-3-(4-benzylpiperazin-1-yl)-2-cyano-N-(4-fluorophenyl)acrylamide may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study receptor-ligand interactions.

    Medicine: Potential therapeutic uses, such as in the development of drugs targeting specific receptors or enzymes.

    Industry: Use in the synthesis of specialty chemicals or as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if it acts as a receptor ligand, it might bind to a receptor and modulate its activity. The molecular targets could include G-protein coupled receptors, ion channels, or enzymes. Pathways involved might include signal transduction pathways, leading to changes in cellular activity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(4-benzylpiperazin-1-yl)-2-cyano-N-(4-chlorophenyl)acrylamide
  • (E)-3-(4-benzylpiperazin-1-yl)-2-cyano-N-(4-methylphenyl)acrylamide

Uniqueness

The presence of the fluorophenyl group in (E)-3-(4-benzylpiperazin-1-yl)-2-cyano-N-(4-fluorophenyl)acrylamide may confer unique properties, such as increased binding affinity or selectivity for certain biological targets, compared to its analogs with different substituents.

Properties

IUPAC Name

(E)-3-(4-benzylpiperazin-1-yl)-2-cyano-N-(4-fluorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O/c22-19-6-8-20(9-7-19)24-21(27)18(14-23)16-26-12-10-25(11-13-26)15-17-4-2-1-3-5-17/h1-9,16H,10-13,15H2,(H,24,27)/b18-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTBSUKMLMZOWBC-FBMGVBCBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C=C(C#N)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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